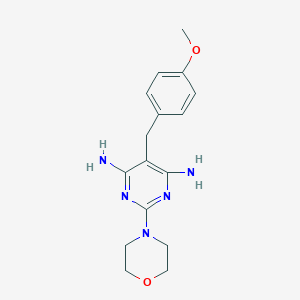![molecular formula C16H18N6O B246521 4-Amino-2-[4-(2-methoxyphenyl)-1-piperazinyl]-5-pyrimidinecarbonitrile](/img/structure/B246521.png)
4-Amino-2-[4-(2-methoxyphenyl)-1-piperazinyl]-5-pyrimidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-[4-(2-methoxyphenyl)-1-piperazinyl]-5-pyrimidinecarbonitrile, also known as MP-10, is a chemical compound that has been extensively studied for its potential therapeutic applications. MP-10 is a pyrimidine derivative that belongs to the class of piperazine compounds. It has been found to exhibit a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and anticonvulsant effects.
Mécanisme D'action
The mechanism of action of 4-Amino-2-[4-(2-methoxyphenyl)-1-piperazinyl]-5-pyrimidinecarbonitrile involves the modulation of various neurotransmitters, including dopamine, serotonin, norepinephrine, and glutamate. 4-Amino-2-[4-(2-methoxyphenyl)-1-piperazinyl]-5-pyrimidinecarbonitrile acts as a potent dopamine D2 receptor antagonist, which is responsible for its antipsychotic effects. It also modulates the activity of serotonin receptors, which are involved in the regulation of mood and anxiety. 4-Amino-2-[4-(2-methoxyphenyl)-1-piperazinyl]-5-pyrimidinecarbonitrile has been found to enhance the activity of GABAergic neurotransmission, which is responsible for its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
4-Amino-2-[4-(2-methoxyphenyl)-1-piperazinyl]-5-pyrimidinecarbonitrile has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters, such as dopamine, serotonin, norepinephrine, and glutamate, which are involved in the regulation of mood and anxiety. 4-Amino-2-[4-(2-methoxyphenyl)-1-piperazinyl]-5-pyrimidinecarbonitrile has been found to enhance the activity of GABAergic neurotransmission, which is responsible for its anxiolytic and anticonvulsant effects. It has also been found to exhibit antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-Amino-2-[4-(2-methoxyphenyl)-1-piperazinyl]-5-pyrimidinecarbonitrile has several advantages for use in lab experiments. It has been extensively studied for its potential therapeutic applications and its mechanism of action has been well characterized. It has been found to exhibit a wide range of biological activities, which makes it a versatile compound for use in various experimental settings. However, 4-Amino-2-[4-(2-methoxyphenyl)-1-piperazinyl]-5-pyrimidinecarbonitrile has some limitations for lab experiments. Its solubility in aqueous solutions is limited, which may affect its bioavailability and pharmacokinetics. It may also exhibit some toxicity at high doses, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-Amino-2-[4-(2-methoxyphenyl)-1-piperazinyl]-5-pyrimidinecarbonitrile. One potential direction is to explore its potential therapeutic applications in other neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and bipolar disorder. Another potential direction is to investigate its potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of 4-Amino-2-[4-(2-methoxyphenyl)-1-piperazinyl]-5-pyrimidinecarbonitrile and to optimize its pharmacokinetics and bioavailability for use in clinical settings.
Méthodes De Synthèse
The synthesis of 4-Amino-2-[4-(2-methoxyphenyl)-1-piperazinyl]-5-pyrimidinecarbonitrile involves the reaction of 4-(2-methoxyphenyl)piperazine with 5-cyanopyrimidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. The purity of the product is confirmed using various analytical techniques, such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
4-Amino-2-[4-(2-methoxyphenyl)-1-piperazinyl]-5-pyrimidinecarbonitrile has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and anticonvulsant effects. 4-Amino-2-[4-(2-methoxyphenyl)-1-piperazinyl]-5-pyrimidinecarbonitrile has been shown to act as a potent dopamine D2 receptor antagonist, which is responsible for its antipsychotic effects. It has also been found to modulate the activity of various neurotransmitters, such as serotonin, norepinephrine, and glutamate, which are involved in the regulation of mood and anxiety.
Propriétés
Formule moléculaire |
C16H18N6O |
|---|---|
Poids moléculaire |
310.35 g/mol |
Nom IUPAC |
4-amino-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C16H18N6O/c1-23-14-5-3-2-4-13(14)21-6-8-22(9-7-21)16-19-11-12(10-17)15(18)20-16/h2-5,11H,6-9H2,1H3,(H2,18,19,20) |
Clé InChI |
PQHVICJAWPEMJJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=C(C(=N3)N)C#N |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=C(C(=N3)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



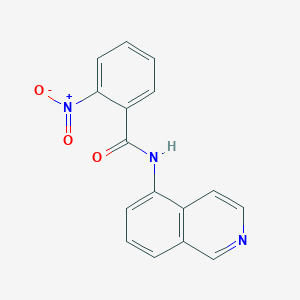
![2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B246449.png)

![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B246470.png)
![2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B246472.png)

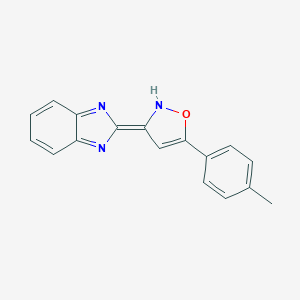
![N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine](/img/structure/B246486.png)
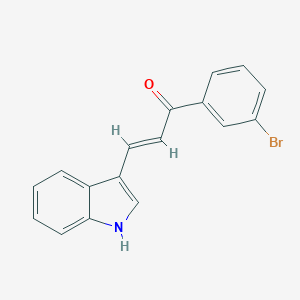
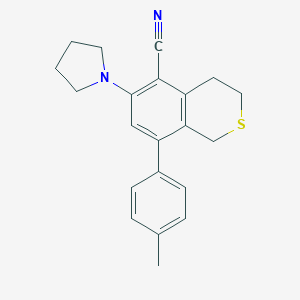
![N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine](/img/structure/B246492.png)
![Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B246501.png)
![5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine](/img/structure/B246503.png)
